N,N,N'-trimethylhydrazinecarboximidamide

Description

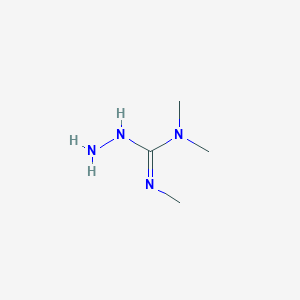

N,N,N'-Trimethylhydrazinecarboximidamide is a hydrazine-derived compound characterized by a carboximidamide backbone substituted with three methyl groups. Its structure consists of a hydrazine core (N–N bond) linked to a carboximidamide group (C(=NH)–NH₂), with methyl substituents at two terminal nitrogen atoms and one internal nitrogen. Hydrazinecarboximidamides are of interest in medicinal and materials chemistry due to their ability to participate in hydrogen bonding, coordination chemistry, and redox reactions .

Properties

Molecular Formula |

C4H12N4 |

|---|---|

Molecular Weight |

116.17 g/mol |

IUPAC Name |

3-amino-1,1,2-trimethylguanidine |

InChI |

InChI=1S/C4H12N4/c1-6-4(7-5)8(2)3/h5H2,1-3H3,(H,6,7) |

InChI Key |

BNJNZWAIEFSKMY-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(NN)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylhydrazinecarboximidamide typically involves the reaction of hydrazine with methylating agents under controlled conditions. One common method is the reaction of hydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}_2\text{H}_2\text{I} ]

Industrial Production Methods: In an industrial setting, the production of N,N,N’-trimethylhydrazinecarboximidamide can be scaled up by using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N,N’-Trimethylhydrazinecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-trimethylhydrazinecarboximidamide oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N,N,N’-Trimethylhydrazinecarboximidamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N,N,N’-trimethylhydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N,N'-trimethylhydrazinecarboximidamide with structurally related hydrazine derivatives, focusing on molecular features, spectral data, and functional attributes.

Structural Analogs

2.1.1. N,N,N',N'-Tetramethylhydrazine-1,2-dicarboxamide (C₆H₁₄N₄O₂)

- Structure : Contains two carboxamide groups (-C(=O)NH₂) and four methyl substituents on the hydrazine backbone.

- Molecular Weight : 174.204 g/mol (vs. trimethylcarboximidamide, which would have a lower molecular weight due to fewer methyl groups and a single carboximidamide group).

2.1.2. Nitro-Substituted Hydrazinecarboximidamides

- Example :

- (Z)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N'-nitro-2-(propan-2-ylidene)hydrazinecarboximidamide (IId-06)

- Structure: Features a nitro group (-NO₂) and a benzodioxole substituent.

- Melting Point : 135–137°C.

- 1H NMR : Distinct aromatic (δ 6.60–6.83 ppm) and methyl (δ 1.99–2.07 ppm) signals, with a singlet at δ 5.97 ppm for the dioxole protons .

- (1Z,2E)-N-(4-Methoxybenzyl)-2-(3-methylbutylidene)-N'-nitrohydrazinecarboximidamide (IIa-04)

- 1H NMR : Methoxy group (δ 3.72 ppm) and alkylidene chain (δ 0.90–2.31 ppm) .

Physical and Spectral Properties

*Theoretical values for N,N,N'-trimethylhydrazinecarboximidamide are inferred from structural analogs.

Reactivity and Functional Group Influence

- The nitro group also influences solubility, often reducing it in polar solvents .

- Carboximidamide vs. Carboxamide : The imine group in carboximidamides allows for tautomerization (C=NH ⇌ C–N–H), which can affect binding to biological targets or metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.